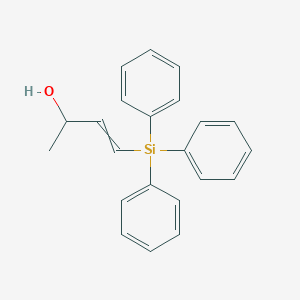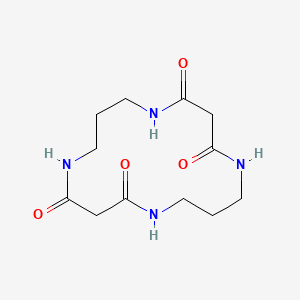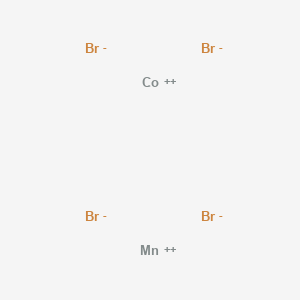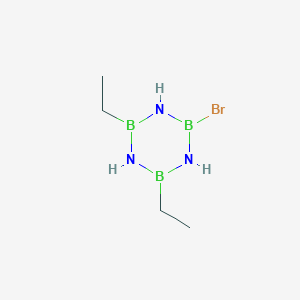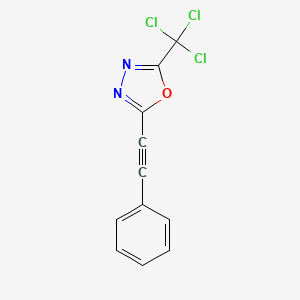
1,1'-Biphenyl, 4'-methoxy-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- is an organic compound with the molecular formula C14H11F3O It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and a trifluoromethyl group (-CF3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- can be synthesized through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For example, 4-bromo-2-(trifluoromethyl)anisole can be coupled with phenylboronic acid under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4’-methoxy-2-(trifluoromethyl)benzophenone.
Reduction: Formation of 4’-methoxy-2-(trifluoromethyl)benzene.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, disrupting biological pathways. For example, it may inhibit enzymes involved in DNA replication, leading to anticancer effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybiphenyl: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Trifluoromethylbiphenyl: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
122801-59-6 |
|---|---|
Formule moléculaire |
C14H11F3O |
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
1-methoxy-4-[2-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H11F3O/c1-18-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15,16)17/h2-9H,1H3 |
Clé InChI |
XOPKZGICZXMGBC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)
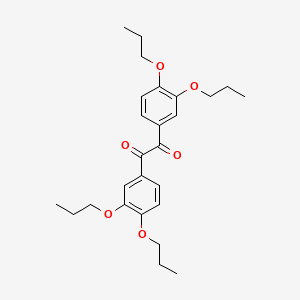

![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)

